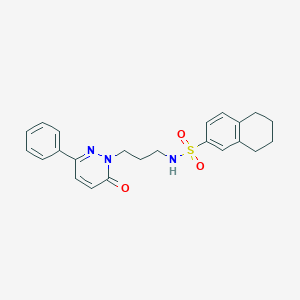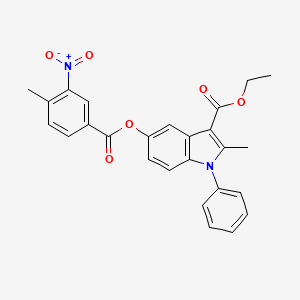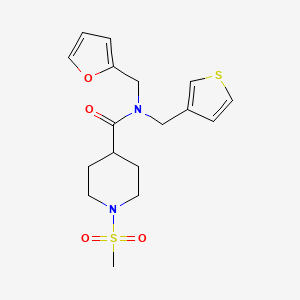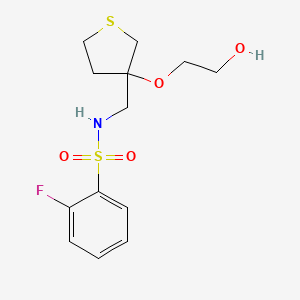![molecular formula C10H11N3O3S B2353833 N-[(3-nitrophenyl)carbamothioyl]propanamide CAS No. 364340-10-3](/img/structure/B2353833.png)
N-[(3-nitrophenyl)carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Nitrophenyl)carbamothioyl]propanamide is a chemical compound with the molecular formula C10H11N3O3S . It has an average mass of 253.278 Da and a mono-isotopic mass of 253.052109 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.397±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .Scientific Research Applications
Immunomodulatory Potential
N-aryl-3-(indol-3-yl)propanamides, which include compounds similar to N-[(3-nitrophenyl)carbamothioyl]propanamide, have been investigated for their immunosuppressive activities. A particular compound in this class demonstrated significant inhibitory activity on murine splenocytes proliferation and mice delayed-type hypersensitivity assays, suggesting potential applications in immunomodulation and treatment of autoimmune disorders (Giraud et al., 2010).
Antimicrobial Applications
A functionalized paramagnetic manganite was synthesized and capped using a citrate ligand, which was then reacted with a biologically active ligand including N-(3-nitrophenyl)carbamothioyl propanamide. This complex demonstrated antibacterial properties, particularly against Staphylococcus aureus, suggesting its potential use as an alternative antibacterial therapy (Edobor-Osoh et al., 2019).
Anticancer Activity Optimization
Research on the anti-cancer activity of phosphatidylinositol-3 kinase pathway inhibitor PITENIN-1, which has a structure related to this compound, has shown that modifying its structure increases its stability, drug likeness, and toxicity towards cancer cells. This indicates a direction for developing new anticancer drugs using similar compounds (Kommagalla et al., 2014).
Synthesis and Characterization for Drug Development
This compound and its derivatives have been synthesized and characterized for their potential in various applications, including drug development. Studies involving crystal structure analysis and interaction with biological molecules contribute to understanding the molecular behavior and potential pharmaceutical applications of these compounds (Zong & Wang, 2009).
Exploration in Molecular Structure for Anticancer Properties
Compounds related to this compound have been studied for their molecular structure and anticancer properties. These studies include synthesizing new derivatives and evaluating their cytotoxicity against various cancer cell lines, providing insights into the development of new cancer treatments (Pandey et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as the ctp synthetase pyrg and the pantothenate kinase PanK , which are crucial for the growth of certain bacteria .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes . This inhibition could potentially disrupt the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of enzymes like pyrg and pank can disrupt the biosynthesis of ctp and coenzyme a respectively . These are essential components for the growth and survival of certain bacteria .
Result of Action
The inhibition of crucial enzymes can lead to the disruption of essential biochemical pathways, potentially leading to the death of the bacteria .
properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-9(14)12-10(17)11-7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3,(H2,11,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZWIUAXRUJNRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2353765.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2353766.png)
![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2353767.png)
![3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2353768.png)

![11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2353770.png)
